molecular formula C15H12N4O5 B2477081 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-35-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2477081
M. Wt: 328.284
InChI Key: GKHPXWJQFMSMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazol ring, and a 5-methylisoxazole ring . The exact properties and applications of this specific compound are not widely documented in the literature.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The 2,3-dihydrobenzo[b][1,4]dioxin ring, the 1,3,4-oxadiazol ring, and the 5-methylisoxazole ring contribute to the overall structure of the molecule .

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of compounds related to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide have shown promising antitumor activity. For instance, a series of dibenzo[1,4]dioxin-1-carboxamides, sharing structural features with the compound , have been investigated for their DNA-intercalating capabilities, exhibiting activity against P388 leukemia and Lewis lung carcinoma, suggesting a potential mechanism of action distinct from classical DNA-intercalating agents (Lee et al., 1992).

HIV Integrase Inhibition

Research into potent HIV integrase inhibitors has included compounds structurally akin to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, demonstrating the utility of these molecules in the development of treatments for HIV. A study involving 19F-NMR spectroscopy highlighted the metabolism and disposition of related inhibitors, providing insights into their pharmacokinetic profiles (Monteagudo et al., 2007).

Serotonin Receptor Antagonism

Compounds incorporating the 1,3,4-oxadiazol motif have been explored for their serotonin (5-HT) receptor antagonistic properties. A novel tricyclic benzoxazine, bearing resemblance in structure to the compound of interest, showed potent activity as a 5-HT(1A/B/D) receptor antagonist, suggesting potential applications in treating depression and anxiety disorders (Bromidge et al., 2010).

Antimicrobial Agents

The design and synthesis of novel derivatives, including those with 1,3,4-oxadiazol groups, have demonstrated antimicrobial activities, underscoring their potential as therapeutic agents against bacterial and fungal infections. A study on 1,4-disubstituted 1,2,3-triazole derivatives has shown these compounds to exhibit moderate to good antimicrobial efficacy (Jadhav et al., 2017).

Angiotensin II Receptor Antagonism

Research into benzimidazole derivatives bearing acidic heterocycles, including those related to the compound in focus, has revealed their potent angiotensin II receptor antagonistic activities. These findings support the exploration of such compounds for the treatment of hypertension and related cardiovascular disorders (Kohara et al., 1996).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHPXWJQFMSMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.